4-(Methoxysulfamoyl)benzoic acid
Overview
Description
4-(Methoxysulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid. It is a white solid that is sparingly soluble in water. The IUPAC name for this compound is 4-[(methoxyamino)sulfonyl]benzoic acid . The molecular weight of this compound is 231.23 .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO5S . The InChI code for this compound is 1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 231.23 . The compound is stored at room temperature .Scientific Research Applications
Toxicity Assessment
A study by Gorokhova et al. (2020) focused on the toxic properties of several derivatives of benzoic acids, including 4-methoxybenzoic acid, revealing significant insights into their effect on the hepatorenal system. This research is crucial for understanding the safety profile of these compounds in various applications (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Synthesis Methodologies
Michman and Weiss (1990) described an electrochemical method for the selective conversion of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid. This approach highlights the importance of efficient synthesis methods for benzoic acid derivatives in pharmaceutical applications (Michman & Weiss, 1990).
Chemical Reactivity and Analysis
Yadav et al. (2022) conducted a study on 4-bromo-3-(methoxymethoxy) benzoic acid, providing detailed insights into its molecular structure and reactivity, which are essential for its application in various scientific fields (Yadav et al., 2022).
Application in Polymer Technology
Amarnath and Palaniappan (2005) explored the use of benzoic acid and its derivatives, including 2-methoxybenzoic acid, as dopants for polyaniline. This research opens up possibilities for their use in advanced polymer technologies (Amarnath & Palaniappan, 2005).
Exploration in Organic Chemistry
Various studies have been conducted on different benzoic acid derivatives, such as 4-amino-2-methoxy-5-ethylthio benzoic acid and 4-benzyloxy benzoic acid derivatives, emphasizing their potential in organic synthesis and the pharmaceutical industry (Yang, 2010; Sivakumar, Reddy, Cowley, & Vasudevan, 2010)(Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Environmental and Analytical Applications
Research on 4-methoxybenzoate monooxygenase from Pseudomonas putida by Bernhardt et al. (1973) and potentiometric titration studies involving hydroxylated benzoic acids by Aktaş and Yaşar (2004) contribute to the understanding of environmental and analytical applications of these compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973)(Aktaş & Yaşar, 2004).
Safety and Hazards
The safety information for 4-(Methoxysulfamoyl)benzoic acid indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . These statements correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
4-(Methoxysulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid. It has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the arachidonic acid cascade, a biochemical pathway leading to the formation of oxidized arachidonic acid products .
Mode of Action
In the case of cPLA2α, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid .
Biochemical Pathways
The inhibition of cPLA2α by this compound affects the arachidonic acid cascade. This pathway leads to the formation of eicosanoids, including prostaglandins and leukotrienes, which are involved in various physiological processes and inflammatory responses . By inhibiting cPLA2α, the compound reduces the production of these eicosanoids, potentially modulating inflammation.
Result of Action
The primary result of the action of this compound is the inhibition of cPLA2α, leading to a decrease in the production of eicosanoids. This can potentially modulate inflammatory responses, although the specific molecular and cellular effects would depend on the context in which the compound is used .
properties
IUPAC Name |
4-(methoxysulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOWUCRXWXVRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282236 | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087784-72-2 | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Methoxyamino)sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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